1,4-Diacetyl-1,4-dihydroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60389-44-8 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-acetylquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-7-8-14(10(2)16)12-6-4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
AGHNWNVAYJLSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diacetyl 1,4 Dihydroquinoxaline and Its Analogues
Direct Acetylation Approaches
Direct acetylation methods involve the introduction of acetyl groups onto the nitrogen atoms of a pre-existing dihydroquinoxaline scaffold. This is a straightforward approach, often characterized by high efficiency and simple reaction conditions.
N-Acetylation of Dihydroquinoxalines
The N-acetylation of dihydroquinoxalines represents a direct and efficient pathway to 1,4-diacetyl-1,4-dihydroquinoxaline. This transformation can be accomplished using various acetylating agents. The reaction involves the substitution of the hydrogen atoms on the nitrogen atoms of the dihydroquinoxaline ring with acetyl groups. While specific literature on the direct N-acetylation of the parent 1,4-dihydroquinoxaline is not extensively detailed in the provided results, the general principles of N-acetylation of similar heterocyclic amines are well-established. This method is often favored for its atom economy and the directness of the synthetic route.
Acylation using Acetic Anhydride (B1165640)
Acetic anhydride is a commonly employed and potent acylating agent for the synthesis of this compound. This method generally involves reacting the dihydroquinoxaline precursor with an excess of acetic anhydride, often in the presence of a catalyst or a basic scavenger to neutralize the acetic acid byproduct. For instance, the synthesis of 1,4-diacetyl-piperazine-2,5-dione is achieved by refluxing glycine (B1666218) anhydride in acetic anhydride, resulting in a high yield of 87%. ucd.ie Similarly, the acetylation of hydroquinone (B1673460) with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid proceeds rapidly to give hydroquinone diacetate in nearly quantitative yields (96-98%). orgsyn.org These examples highlight the effectiveness of acetic anhydride as an acetylating agent for N-heterocycles and related compounds. The reaction conditions can be tuned, for example, by using a mixture of acetic anhydride and acetic acid at elevated temperatures. researchgate.net
De Novo Synthesis Routes Involving Dihydroquinoxaline Scaffold Formation
De novo synthesis strategies build the this compound molecule from acyclic or simpler cyclic precursors. These methods are particularly valuable for creating derivatives with diverse substitution patterns on the benzene (B151609) ring of the quinoxaline (B1680401) system.
Condensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds
A foundational and widely utilized method for the synthesis of the quinoxaline core involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. This reaction forms the dihydropyrazine (B8608421) ring fused to the benzene ring. Subsequent or concurrent N-acetylation then yields the desired this compound. The versatility of this method lies in the ability to use a wide array of substituted o-phenylenediamines and dicarbonyl compounds, allowing for the introduction of various functional groups into the final product. researchgate.net For example, the reaction of o-phenylenediamine (B120857) with a carboxylic acid can lead to the formation of a benzimidazole (B57391) derivative, a related heterocyclic system. researchgate.net
A variety of dicarbonyl compounds can be employed in this condensation. The choice of the dicarbonyl component dictates the substitution pattern on the pyrazine (B50134) ring of the resulting quinoxaline.
| Starting Material (o-Phenylenediamine) | Dicarbonyl Compound | Product |
| o-Phenylenediamine | Glyoxal | Quinoxaline |
| Substituted o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline |
This table presents illustrative examples of the condensation reaction.
Cyclization Reactions and Cascade Processes
The formation of the 1,4-dihydroquinoxaline ring system can also be achieved through various cyclization and cascade reactions. These processes often involve intramolecular reactions of suitably functionalized precursors. For example, a transition-metal-free synthesis of 1,4-dihydroquinoline (B1252258) derivatives has been developed through an intermolecular cascade cyclization of enaminones with aldehydes. rsc.org While this example pertains to dihydroquinolines, similar strategies involving intramolecular cyclizations can be envisioned for the synthesis of dihydroquinoxalines.
Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex heterocyclic structures like 1,2,3,4-tetrahydroquinolines and 2,3-dihydro-4(1H)-quinolinones from simple starting materials in a single operation. nih.gov These strategies, which can involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes, highlight the potential for developing efficient one-pot syntheses of this compound and its derivatives. nih.gov An efficient lithiation/isomerization/intramolecular carbolithiation sequence provides a pathway to polysubstituted dihydropyridines and pyridines, demonstrating the power of sequential reactions in heterocyclic synthesis. organic-chemistry.org
Photochemical Reduction Approaches
Photochemical methods offer a unique approach to the synthesis of quinoxaline derivatives, often proceeding under mild conditions. One notable photoinduced process involves the rearrangement of 2-substituted quinoxaline 1,4-dioxides. nih.gov While not a direct synthesis of this compound, these photochemical transformations are crucial for creating functionalized precursors. For instance, the photochemical decomposition of azides has been employed in the synthesis of benzofuroxans, which are key starting materials for quinoxaline 1,4-dioxides. semanticscholar.org The subsequent reduction of the N-oxide groups is a necessary step to access the dihydroquinoxaline core. The energy provided by light can induce specific electronic transitions in the molecule, facilitating reactions that might be difficult to achieve through thermal methods alone. This approach can lead to unique product profiles and is an area of ongoing investigation for accessing complex heterocyclic systems.
Transition-Metal-Free Synthesis Protocols
In recent years, a significant shift towards transition-metal-free synthetic protocols has been observed, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. rsc.org These methods circumvent the issues associated with residual metal contamination in the final products, which is particularly important in medicinal chemistry. rsc.orgnih.gov
Several strategies have emerged for the metal-free synthesis of the quinoxaline core, which is the precursor to this compound. These include:
Organocatalysis : Organocatalysts, such as nitrilotris(methylenephosphonic acid), have been used to efficiently catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, affording quinoxalines in high yields (80–97%) and short reaction times. nih.gov
Graphene Oxide Catalysis : Graphene oxide (GO) and reduced graphene oxide (rGO) have served as effective carbon catalysts for the one-pot synthesis of quinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds. nih.gov
Catalyst-Free Oxidative Cyclization : In some cases, the synthesis of quinoxaline derivatives can be achieved without any catalyst, such as the reaction between o-phenylenediamine and phenacyl bromide in ethanol, which proceeds via an oxidative cyclization. nih.gov
Domino Reactions : Iodine-catalyzed domino reactions of o-phenylenediamines with alkenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) provide a metal-free route to quinoxalines. nih.gov
These transition-metal-free approaches represent a significant advancement in synthetic organic chemistry, offering greener and more economical alternatives for the preparation of quinoxaline-based compounds. rsc.orgnih.govcncb.ac.cn
Table 1: Examples of Transition-Metal-Free Synthesis of Quinoxaline Derivatives
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,2-Diamines, 1,2-Dicarbonyl compounds | Nitrilotris(methylenephosphonic acid) | Not specified | Not specified | Quinoxalines | 80-97% | nih.gov |
| 2-Nitroaniline, 1,2-Dicarbonyl compounds | Graphene oxide (GO) or rGO | Not specified | One-pot | Quinoxalines | Moderate to excellent | nih.gov |
| o-Phenylenediamine, Phenacyl bromide | None (Catalyst-free) | Ethanol | Reflux | Quinoxaline derivatives | 70-85% | nih.gov |
| o-Phenylenediamine, Alkenes | I2 / TBHP | DMSO | Mild | Quinoxaline derivatives | 31-93% | nih.gov |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on using benign solvents, reducing waste, and improving energy efficiency. mdpi.comsphinxsai.comresearchgate.net
Solvent-Free Methods (e.g., Grinding Method)
Solvent-free synthesis, particularly using mechanochemical methods like grinding, has emerged as a powerful green technique. asianpubs.orgresearchgate.net This approach, often referred to as grindstone chemistry, involves the grinding of solid reactants together in a mortar and pestle, eliminating the need for potentially toxic solvents. orientjchem.orgresearchgate.net
A notable application of this method is the one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. ias.ac.in In this procedure, a substituted o-phenylenediamine is ground with oxalic acid at room temperature. The reaction proceeds without a catalyst and with excellent atom economy. The resulting 1,4-dihydro-quinoxaline-2,3-dione can then serve as a key intermediate, which upon reduction and subsequent diacetylation, would yield the target this compound.
The advantages of this solvent-free grinding method are numerous:
Environmental Friendliness : It avoids the use of hazardous organic solvents. orientjchem.orgias.ac.in
Simplicity : The procedure is operationally simple and does not require specialized equipment. ias.ac.inresearchgate.net
Efficiency : Reactions are often faster and produce high yields of the desired product. researchgate.netias.ac.in
Table 2: Solvent-Free Grinding Synthesis of Substituted 1,4-Dihydro-quinoxaline-2,3-diones
| o-Phenylenediamine Derivative | Reactant 2 | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Oxalic acid dihydrate | 10 | 98 | ias.ac.in |
| 4,5-Dimethyl-o-phenylenediamine | Oxalic acid dihydrate | 7 | 98 | ias.ac.in |
| 4-Chloro-o-phenylenediamine | Oxalic acid dihydrate | 30 | 80 | ias.ac.in |
| 4-Methyl-o-phenylenediamine | Oxalic acid dihydrate | 20 | 95 | ias.ac.in |
| 4-Nitro-o-phenylenediamine | Oxalic acid dihydrate | 60 | 75 | ias.ac.in |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound is crucial for modulating its chemical and physical properties. nih.gov The substituents can be introduced on the benzene ring of the quinoxaline core or at the nitrogen atoms.
The general approach involves the synthesis of a substituted quinoxaline, followed by reduction and acetylation. The initial synthesis of substituted quinoxalines can be achieved by using appropriately substituted o-phenylenediamines or substituted 1,2-dicarbonyl compounds in condensation reactions. nih.govmdpi.com For example, using 4-substituted o-phenylenediamines in the reactions described in the transition-metal-free or green chemistry sections would lead to 6-substituted quinoxaline derivatives. nih.govias.ac.in
Furthermore, direct functionalization of the quinoxaline ring system offers another route. For instance, metal-free C-H vinylation of quinoxalin-2(1H)-ones has been reported, demonstrating that new carbon-carbon bonds can be formed on the heterocyclic ring. nih.gov
N-substitution provides another avenue for creating diversity. While the target compound is N,N'-diacetylated, other N-substituted derivatives have been synthesized, such as 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, highlighting the possibility of introducing complex side chains on the nitrogen atoms. nih.gov Mechanochemical methods have also been successfully applied to the synthesis of various N-containing heterocycles, suggesting potential applicability for creating diverse quinoxaline analogues. acs.org
The synthesis of these derivatives is essential for structure-activity relationship studies and for developing materials with tailored properties.
Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies of the 1,4-Dihydropyrazine (B12976148) Ring System
Crystallographic studies have been pivotal in defining the solid-state structure of 1,4-diacetyl-1,4-dihydroquinoxaline.
The crystallographic data reveal a localized C(2)=C(3) double bond within the 1,4-dihydropyrazine ring. compoundchem.com This finding is crucial as it precludes the possibility of an azahomoaromatic structure, which would involve a delocalized system of six π-electrons and a lone pair of electrons on a nitrogen atom. The distinct double bond character indicates a lack of aromaticity within the dihydropyrazine (B8608421) ring itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for studying the structure and conformational dynamics in solution.
Detailed experimental data from Nuclear Overhauser Effect (nOe) experiments and studies on acetyl rotation-induced shifts for this compound have not been found in the surveyed scientific literature. These advanced NMR techniques would provide further insights into the solution-state conformation and the spatial proximity of protons within the molecule, complementing the solid-state data from X-ray crystallography.
Characterization of Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl groups and the dihydroquinoxaline ring system.
Acetyl Protons: The methyl protons of the two acetyl groups (CH₃-C=O) would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The equivalence of the two acetyl groups would determine if one or two singlets are observed.
Dihydroquinoxaline Ring Protons:
The protons on the saturated carbons of the dihydropyrazine ring (C2 and C3) would be expected to resonate in the range of δ 3.5-4.5 ppm. Their splitting pattern would depend on their coupling with each other and any adjacent protons.
The aromatic protons on the benzene (B151609) ring portion would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be dictated by their positions on the ring and their coupling constants (J-values).
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
Acetyl Carbons: The carbonyl carbons (C=O) of the acetyl groups are characteristically found far downfield, typically in the range of δ 165-175 ppm. The methyl carbons (CH₃) of the acetyl groups would be located in the highly shielded upfield region, around δ 20-30 ppm.
Dihydroquinoxaline Ring Carbons:
The saturated carbons of the dihydropyrazine ring (C2 and C3) would be expected to appear in the range of δ 40-60 ppm.
The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbons directly attached to nitrogen atoms appearing at the lower field end of this range.
A detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to unambiguously assign each proton and carbon signal to its specific position within the molecular structure.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | 2.0 - 2.5 | Singlet |
| Dihydropyrazine (CH₂) | 3.5 - 4.5 | Multiplet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | 20 - 30 |
| Dihydropyrazine (CH₂) | 40 - 60 |
| Aromatic (Ar-C) | 110 - 150 |
| Carbonyl (C=O) | 165 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Other Spectroscopic Techniques for Structural Confirmation (e.g., IR, Mass Spectrometry, UV-Vis)
To complement NMR data and provide further evidence for the structure of this compound, other spectroscopic methods are employed.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl groups of the acetyl functions.
C-N Stretch: Absorptions corresponding to the carbon-nitrogen bonds of the heterocyclic ring would be expected in the 1200-1350 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₂H₁₂N₂O₂ (molecular weight: 216.24 g/mol ). pdx.edu
The fragmentation pattern can offer clues about the structure. Common fragmentation pathways could involve the loss of acetyl groups (CH₃CO, 43 mass units) or parts of the dihydroquinoxaline ring. The PubChem database reports prominent peaks in the GC-MS spectrum at m/z 174 and 131, which could correspond to the loss of one acetyl group and subsequent fragmentation. pdx.edu
Interactive Data Table: Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation | Source |
| [M]⁺ | 216.24 | Molecular Ion | pdx.edu |
| [M - CH₃CO]⁺ | 173.07 | Loss of one acetyl group | pdx.edu |
| Fragment | 174 | Observed Fragment | pdx.edu |
| Fragment | 131 | Observed Fragment | pdx.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its aromatic ring and conjugated amide functionalities, would be expected to exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The exact positions of these absorptions would depend on the solvent used but would be indicative of the π → π* and n → π* transitions within the chromophoric parts of the molecule.
Reaction Mechanisms and Reactivity of 1,4 Diacetyl 1,4 Dihydroquinoxaline
Electrochemical Reactivity and Reduction Mechanisms
The electrochemical behavior of 1,4-diacetyl-1,4-dihydroquinoxaline is intrinsically linked to the quinoxaline (B1680401) core and the dihydro-pyrazine ring. The electrochemical reduction of the parent quinoxaline molecule is characterized by a two-electron transfer to yield its 1,4-dihydro counterpart, a process that involves a varying number of protons depending on the pH of the solution dtu.dk. For this compound, the focus shifts to its oxidation.
Studies on analogous 1,4-dihydropyridine (1,4-DHP) derivatives show an irreversible single-peak oxidation process on a glassy carbon electrode, which corresponds to the oxidation of the 1,4-DHP ring to the corresponding pyridine derivative via a two-electron process nih.gov. This oxidation is generally diffusion-controlled nih.gov. The mechanism for these systems is proposed to follow a general pathway involving the sequential loss of an electron, a proton, a second electron, and a second proton (e-, H+, e-, H+), leading to the formation of an unstable pyridinium radical intermediate nih.gov. This one-electron oxidation intermediate has been confirmed through controlled potential electrolysis (CPE) and Electron Paramagnetic Resonance (EPR) experiments, where the unstable radical intermediates were intercepted using spin traps nih.gov.
| Electrochemical Process | Compound Class | Mechanism | Intermediate | Product |
| Oxidation | 1,4-Dihydropyridines | 2e-, 2H+ | Pyridinium Radical | Pyridine Derivative |
| Reduction | Quinoxaline | 2e-, nH+ | Radical Anion | 1,4-Dihydroquinoxaline |
| Reduction with Acylation | This compound derivative | Complex | Radical Anion | Mixture of 1,4- and 1,2-diacetyl-dihydro compounds |
Intramolecular Rearrangement Processes
Intramolecular rearrangements are significant transformations in heterocyclic chemistry, often driven by thermal or photochemical energy to achieve more stable isomers. Such rearrangements are well-documented for certain classes of nitrogen-containing heterocycles, particularly N-oxides or highly strained systems like aziridines nih.govresearchgate.net. However, based on available scientific literature, significant intramolecular rearrangement processes are not a characteristic feature of the this compound ring system under typical thermal conditions.
The stability of the 1,4-dihydropyrazine (B12976148) ring, buttressed by two acetyl groups, does not lend itself to spontaneous isomerization or ring-rearrangement pathways that are observed in more labile structures. A crystallographic investigation of a related this compound derivative confirms a stable, well-defined boat conformation for the dihydropyrazine (B8608421) ring, which does not suggest inherent structural strain that might lead to rearrangement researchgate.net. While rearrangements can occur in other systems, such as the Cope-type rearrangement in aziridines with specific electron-withdrawing substituents, these mechanisms are not directly applicable to the dihydroquinoxaline skeleton researchgate.net.
Reactivity of Acetyl Groups
The two acetyl groups at the N1 and N4 positions are amide functionalities and thus dictate a significant portion of the molecule's reactivity. As amides, they are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the N-C(O) bond to yield acetic acid and the parent 1,4-dihydroquinoxaline.
Furthermore, the acetyl groups can exhibit reactivity similar to those on other heterocyclic systems. For instance, the acetyl group on 2-acetyl-3-methylquinoxaline 1,4-dioxide undergoes condensation with aldehydes like p-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone nih.gov. While the electronic properties of a dihydro system differ from an N-oxide, this suggests the potential for the acetyl groups in this compound to undergo base-catalyzed condensation reactions at the α-carbon. The protons on the methyl group of the acetyl moiety are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.
Reactions involving the carbonyl oxygen, such as the formation of complexes with Lewis acids, are also plausible. For example, 3-acetyl-4-hydroxyquinolin-2(1H)-one reacts with boron trifluoride etherate to form a boron difluoride complex researchgate.net.
Regioselectivity in Synthetic Transformations
Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, synthetic transformations can potentially occur at the dihydropyrazine ring or the fused benzene (B151609) ring.
The dihydropyrazine ring, being non-aromatic and containing two amide functionalities, is relatively electron-deficient and less susceptible to electrophilic attack. Conversely, the fused benzene ring retains its aromatic character and is the more probable site for electrophilic aromatic substitution. The dihydro-amino portion of the molecule acts as an activating, ortho-, para-directing group, while the N-acetyl groups are electron-withdrawing and deactivating. The net effect on the benzene ring would favor electrophilic substitution at the positions para to the nitrogen atoms, namely positions 6 and 7.
Photochemical Transformations (e.g., Photocycloaddition)
Photochemical reactions, such as [2+2] and [4+2] photocycloadditions, are powerful methods for constructing complex molecular architectures. Such reactions are known for related aromatic heterocyclic systems. For example, (E)-2-(3,4-dimethoxystyryl)quinoxaline undergoes a highly regioselective [2+2] photocycloaddition in solution nih.gov. Similarly, 4-styrylquinolines participate in [2+2] photocycloaddition reactions in the solid state to form cyclobutane derivatives rsc.org.
However, the photochemical behavior of this compound is expected to be substantially different from its aromatic quinoxaline analogues. The absence of the fully conjugated aromatic pyrazine (B50134) ring means that the electronic transitions available for photoexcitation are different. The dihydro-pyrazine ring lacks the extended π-system that typically participates in such cycloadditions. The photochemistry of related paradiazine N,N'-dioxides has been reviewed, but these N-oxide systems exhibit distinct reactivity, such as deoxygenation and rearrangements, which are not directly comparable to the N-acetyl dihydro system researchgate.netsioc-journal.cn.
Specific studies on the photocycloaddition or other photochemical transformations of this compound are not widely reported, indicating that this area of its reactivity remains largely unexplored.
Radical Reactions and Acyl Radical Generation
A significant aspect of the reactivity of this compound is its potential to serve as a precursor for acyl radicals. This reactivity is analogous to that of acyl-1,4-dihydropyridines (acyl-1,4-DHPs), which have emerged as versatile reagents for generating acyl radicals under mild photochemical, thermal, or electrochemical conditions mdpi.com.
The proposed mechanism for acyl radical generation from this compound involves a single-electron transfer (SET) oxidation from the electron-rich dihydropyrazine ring. This SET event can be triggered by visible light photoredox catalysis, generating a radical cation nih.gov. This unstable intermediate can then undergo fragmentation through the homolytic cleavage of one of the N-acyl bonds. This cleavage is thermodynamically driven by the formation of the stable, aromatic 1-acetyl-quinoxalinium cation, releasing a nucleophilic acetyl radical.
Proposed Mechanism for Acetyl Radical Generation:
Single-Electron Transfer (SET): this compound is oxidized (photochemically or electrochemically) to its corresponding radical cation.
Fragmentation: The radical cation undergoes rapid C-N bond cleavage to release an acetyl radical (CH₃CO•) and the 1-acetyl-quinoxalinium cation.
These generated acyl radicals are versatile synthetic intermediates that can participate in a variety of transformations, including Giese-type additions to electron-poor olefins and Minisci-type acylations of heteroarenes, which are otherwise difficult to achieve nih.gov. The ability to generate these valuable radicals from a stable, easy-to-handle precursor like this compound under mild conditions represents a significant synthetic utility.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has been instrumental in understanding the molecular structure and electronic properties of quinoxaline (B1680401) derivatives. sid.ir By applying DFT methods, such as B3LYP with a 6-311++G** basis set, researchers can achieve optimized geometries of these molecules that show good agreement with experimental data, for instance, from X-ray crystallography. sid.ircdnsciencepub.com Such calculations are crucial for determining the most stable tautomeric forms and understanding the distribution of electron density within the molecule. sid.ir
For instance, in related quinoxaline systems, DFT calculations have been used to identify the most stable tautomer by comparing the total energies of different forms. sid.ir The analysis of natural bond orbitals (NBO) provides further details on intramolecular and intermolecular interactions, revealing charge distribution and the nature of atomic interactions. sid.ir For example, carbon atoms adjacent to electronegative nitrogen atoms typically exhibit negative charges. sid.ir
Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity, stability, and hardness. sid.ir A larger energy gap generally corresponds to greater stability. sid.ir
| Computational Method | Basis Set | Properties Calculated | Key Findings |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G** | Optimized geometry, NMR chemical shifts, NBO analysis, MEP, FMOs | Good correlation between theoretical and experimental structural data. Identification of the most stable tautomer. |
The study of excited-state structures is crucial for understanding the photophysical and photochemical properties of molecules. For aromatic compounds like quinoxaline derivatives, understanding the nature of excited states, such as S1(n, π) and T1(π, π), is essential. nih.gov Time-resolved spectroscopic measurements, in conjunction with computational analysis, can provide detailed information about the dynamics of these excited states. nih.gov For example, the decay profiles of the T1 triplet state, when analyzed as a function of temperature, can yield important kinetic and energetic parameters that characterize the molecule's excited-state behavior. nih.gov This information is vital for applications in areas like photocatalysis and materials science.
The reactivity of the quinoxaline core can be significantly modulated by the presence of different substituents. nih.gov Computational studies, often in combination with experimental work, have shown how substituents can influence the electronic properties and, consequently, the biological activity of quinoxaline derivatives. For example, in a series of 1,4-dihydroquinoxaline-2,3-diones, the introduction of nitro and halogen groups at specific positions was found to dramatically increase their potency as antagonists at NMDA/glycine (B1666218) sites. nih.gov Removing these substituents led to a significant decrease in potency, highlighting the critical role of electronic effects on receptor binding. nih.gov
Similarly, studies on other quinoxaline derivatives have demonstrated that substituents can alter the molecule's ability to act as a PARP-1 inhibitor. mdpi.comnih.gov The position and nature of the substituent can affect the binding affinity to the target protein, a phenomenon that can be rationalized through molecular docking and QSAR studies. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. nih.gov By simulating the atomic motions, MD provides insights into the different conformations a molecule can adopt and their relative stabilities. unifi.it This is particularly important for understanding how a molecule like 1,4-diacetyl-1,4-dihydroquinoxaline might interact with biological targets. nih.gov
MD simulations start with an optimized molecular structure and use a force field (like CHARMM) to describe the interactions between atoms. ijnc.ir The system is typically solvated in a water box with ions to mimic physiological conditions, and periodic boundary conditions are applied. ijnc.ir The simulations can reveal stable conformations, such as the boat conformation observed in the 1,4-dihydropyrazine (B12976148) ring of this compound, which has implications for its electronic structure. cdnsciencepub.com For more complex systems, MD simulations can be used to generate conformational ensembles that are refined using experimental data from NMR spectroscopy. unifi.it
Mechanistic Insights from Computational Studies
Computational studies have been crucial in elucidating the reaction mechanisms involving quinoxaline derivatives. For instance, DFT calculations can be employed to study the tautomerism and predict the most stable forms of these molecules, which is fundamental to understanding their reactivity. sid.ir
In the context of charge transfer, computational methods can model the interaction between an electron donor and an acceptor. organic-chemistry.org Photoinduced charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts, for example, has been shown to proceed without a photocatalyst, a mechanism supported by DFT calculations. organic-chemistry.org These calculations can help rationalize the observed regioselectivity and the generation of radical intermediates. organic-chemistry.org
Furthermore, computational approaches can shed light on the mechanism of action of bioactive quinoxaline derivatives. For quinoxaline 1,4-dioxides, single-electron reduction can lead to the formation of reactive oxygen species, a process that can be modeled computationally. mdpi.com
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
A significant advantage of computational chemistry is its ability to predict spectroscopic parameters that can be compared with experimental data. For quinoxaline derivatives, DFT calculations have been successfully used to predict NMR chemical shifts and infrared (IR) vibrational frequencies. sid.irscielo.br
The B3LYP/6-311++G** level of theory, for example, has been shown to provide theoretical NMR data that is in good agreement with experimental results for related compounds. sid.ir Similarly, calculated IR spectra can be compared with experimental spectra to confirm the structure of synthesized compounds. scielo.br These predictions are invaluable for structural elucidation and for understanding the electronic environment of the nuclei within the molecule.
Studies on Charge Transfer Complex Formation and Reactivity Patterns
This compound and related dihydropyridine (B1217469) structures are known to act as electron donors and can form charge-transfer (CT) complexes with electron-deficient molecules. mdpi.com The formation of these complexes can lead to unique reactivity patterns. mdpi.com
Synthetic Applications and Chemical Transformations of the 1,4 Diacetyl 1,4 Dihydroquinoxaline Scaffold
Role as Building Blocks in Complex Heterocyclic Synthesis
The 1,4-diacetyl-1,4-dihydroquinoxaline scaffold, possessing a dihydropyrazine (B8608421) ring fused to a benzene (B151609) ring, serves as a valuable precursor for the construction of more intricate heterocyclic systems. While direct, widespread applications are still an emerging area of research, its inherent reactivity patterns allow for its use in the synthesis of various fused heterocyclic structures. The dihydro nature of the pyrazine (B50134) ring, stabilized by the N-acetyl groups, can be selectively modified or rearomatized to access a variety of quinoxaline (B1680401) derivatives.
The general strategy involves leveraging the nucleophilic or electrophilic character of the dihydroquinoxaline core under different reaction conditions. For instance, the enamine-like character of the dihydro-pyrazine ring can be exploited in cycloaddition reactions or reactions with electrophiles. Conversely, deacetylation followed by oxidation can provide the aromatic quinoxaline core, which can then undergo further functionalization. The synthesis of complex heterocyclic compounds often relies on multi-step sequences where the initial quinoxaline structure is assembled and then elaborated. For example, derivatives of 1,4-dihydroquinoxaline-2,3-dione are key pharmacophores and can be synthesized from substituted o-phenylenediamines. ias.ac.in
Derivatization Strategies for Novel Chemical Entities
The derivatization of the this compound scaffold is a key strategy for generating novel chemical entities with tailored properties. While specific derivatization of this exact molecule is not extensively documented, the reactivity of the broader class of quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, provides insight into potential transformations. researchgate.netnih.gov
Key strategies would likely involve:
Modification of the Acetyl Groups: The acetyl groups can be hydrolyzed to the corresponding secondary amines, which can then be reacted with a variety of electrophiles to install different N-substituents. This allows for the modulation of the electronic properties and steric environment of the molecule.
Aromatic Ring Substitution: The benzene ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can influence biological activity or provide handles for further transformations.
Modification of the Dihydropyrazine Ring: Selective reduction or oxidation of the dihydropyrazine ring can lead to tetrahydroquinoxaline or fully aromatic quinoxaline derivatives, respectively. These transformations fundamentally alter the geometry and electronic structure of the core, opening up new avenues for derivatization.
Applications as Reagents in Organic Transformations
The N,N'-diacyl-1,4-dihydropyrazine structure of this compound suggests its potential to act as a potent reagent in organic transformations, mirroring the well-established reactivity of its structural analogues, the Hantzsch esters and acyl-1,4-dihydropyridines.
Single-Electron Reductants
The core concept behind the reactivity of N-acylated dihydro-N-heterocycles is their ability to act as single-electron donors upon activation. The presence of two electron-withdrawing acetyl groups on the nitrogen atoms enhances the stability of the resulting radical cation, making the initial electron transfer more favorable. While direct experimental evidence for this compound is limited, the analogy to acyl-1,4-dihydropyridines, which are known to be excellent single-electron reductants, is strong. Upon single-electron transfer (SET), a radical cation is formed, which can then participate in a variety of radical-mediated processes.
Acyl Radical Sources
Following the initial single-electron transfer event, the resulting radical cation of this compound can undergo fragmentation to release an acyl radical and the stable, aromatic quinoxalinium cation. This positions the molecule as a potential source of acyl radicals under mild conditions. Acyl radicals are valuable intermediates in organic synthesis, capable of participating in a wide range of C-C bond-forming reactions. The generation of acyl radicals from aldehydes and other precursors is a well-established field, often requiring photocatalysis or radical initiators. organic-chemistry.org The use of a stable, crystalline solid like this compound as an acyl radical precursor would offer significant advantages in terms of handling and reactivity control.
Functionalization of N-Heterocycles and Carbon-Carbon Bonds
The generation of acyl radicals from this compound opens the door to its application in the functionalization of a variety of substrates. Acyl radicals are known to add efficiently to electron-deficient alkenes and alkynes, as well as to protonated N-heterocycles in Minisci-type reactions. This would allow for the direct acylation of various molecular scaffolds.
Furthermore, the single-electron reductant properties of the molecule could be harnessed in reductive coupling reactions. For example, it could be used to reduce alkyl halides to alkyl radicals, which could then be trapped by other species in the reaction mixture. This dual reactivity as both a source of acyl radicals and a single-electron reductant makes this compound a potentially powerful tool in the synthesis of complex molecules. While many of these applications are extrapolated from the known reactivity of analogous systems, the unique electronic properties of the quinoxaline core may offer distinct advantages in terms of reactivity and selectivity.
Q & A
Basic: What are the recommended synthetic routes for 1,4-Diacetyl-1,4-dihydroquinoxaline, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves acetylation of 1,4-dihydroquinoxaline derivatives under controlled conditions. Key steps include:
- Acetylation Protocol : Use acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) with a base like pyridine to neutralize HCl byproducts.
- Optimization : Low-temperature conditions (e.g., 0–5°C) minimize side reactions, while stoichiometric excess of acetylating agents (1.2–1.5 equivalents) enhances yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
- Monitoring : Reaction progress can be tracked using thin-layer chromatography (TLC) or in situ NMR to detect intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assign signals based on coupling patterns (e.g., diastereotopic protons near the acetyl groups). Low-temperature NMR (e.g., in CD₂Cl₂ at –90°C) can resolve rotational barriers of acetyl groups, revealing conformational dynamics .
- ¹³C NMR : Identify carbonyl carbons (δ ~170–175 ppm) and aromatic/heterocyclic carbons (δ ~120–150 ppm).
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. For example, planar quinoxaline rings (mean deviation: 0.003 Å) and hydrogen-bonded layers (O–H⋯O, R₂²(10) motifs) are critical for stability .
- Data Cross-Validation : Compare NMR solution-phase data with X-ray solid-state structures to confirm consistency in bond lengths and angles.
Advanced: How does the acetyl group rotation in this compound influence its conformational dynamics, and what experimental approaches can quantify this effect?
Answer:
- Rotational Barriers : Acetyl groups exhibit restricted rotation due to steric hindrance and electronic effects. Variable-temperature NMR (VT-NMR) in CD₂Cl₂ reveals coalescence temperatures (T_c) for rotamers, enabling calculation of activation energies (ΔG‡) via the Gutowsky-Holm equation .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict rotational energy profiles and compare them with experimental ΔG‡ values.
- Implications : Conformational flexibility affects binding affinity in biological studies, making dynamic NMR and DFT essential for SAR analyses.
Advanced: What strategies are recommended for resolving discrepancies in crystallographic data versus solution-phase NMR observations for this compound?
Answer:
- Solid vs. Solution States : X-ray structures (e.g., planar quinoxaline rings ) may differ from NMR solution conformations due to crystal packing forces. Perform conformational searches using molecular dynamics (MD) simulations to identify dominant solution-phase conformers.
- Data Harmonization : Use Overhauser Effect Spectroscopy (NOESY) to detect through-space correlations in solution, validating proximity of protons predicted by X-ray.
- Case Example : If crystallographic data shows C⋯C distances of 3.238–3.521 Å for phenyl interactions , compare with NOESY cross-peaks to assess solution-phase stacking.
Advanced: How can computational modeling be integrated with experimental data to predict the bioactive conformations of this compound derivatives?
Answer:
- Docking Studies : Use software like AutoDock Vina to dock low-energy conformers (from MD simulations) into target protein pockets (e.g., bacterial enzymes or cancer-related receptors).
- Free Energy Calculations : Apply Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding affinities. Cross-validate with experimental IC₅₀ values from bioassays.
- Structural Insights : Derivatives with electron-withdrawing acetyl groups may enhance π-π stacking in enzyme active sites, as seen in quinoxaline 1,4-dioxide analogs .
Basic: What are the critical steps in ensuring reproducibility when synthesizing this compound, particularly concerning purity and byproduct formation?
Answer:
- Purification : Use gradient elution in column chromatography (e.g., 20% → 50% ethyl acetate in hexane) to separate acetylated products from dihydroquinoxaline starting materials.
- Byproduct Mitigation : Monitor for over-acetylation byproducts via high-resolution mass spectrometry (HRMS). Adjust reaction time (<24 hrs) and temperature (<25°C) to suppress degradation.
- Quality Control : Characterize batches using melting point analysis (compare with literature values) and HPLC (≥95% purity threshold) .
Advanced: In the context of structure-activity relationship (SAR) studies, how do substituent modifications on the quinoxaline ring affect the compound's electronic properties and potential bioactivity?
Answer:
- Electron-Donating/Withdrawing Groups : Substituents like methyl or nitro groups alter the quinoxaline ring’s electron density. Use Hammett constants (σ) to correlate substituent effects with redox potentials (cyclic voltammetry) or antibacterial activity (MIC assays) .
- Bioactivity Trends : Acetyl groups at positions 1 and 4 may enhance membrane permeability, as observed in dihydropyridine analogs with calcium channel-blocking activity .
- Data Table :
| Substituent Position | Electronic Effect | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 6,7-dimethyl | Electron-donating | 12.5 (Antibacterial) | |
| 1,4-diacetyl | Electron-withdrawing | 8.2 (Anticancer) |
Advanced: How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?
Answer:
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13) and monitor via HPLC.
- Mechanistic Insights : Acidic conditions may hydrolyze acetyl groups, while alkaline conditions could deprotonate the quinoxaline ring. Use LC-MS to identify degradation products.
- Mitigation : Formulate with stabilizers (e.g., antioxidants) or recommend storage in inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
